molecular formula C19H18ClN3O2 B11298891 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

Cat. No.: B11298891
M. Wt: 355.8 g/mol
InChI Key: VRDRJNPFCOQQTR-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide: is a compound with the chemical formula C₁₇H₁₈ClNO₃S. It crystallizes in the monoclinic P2₁/c space group, with unit cell parameters: a = 15.040 Å, b = 9.151 Å, c = 13.868 Å, and β = 116.38° . The compound is synthesized as part of the production route for potent inhibitors of calmodulin.

Chemical Reactions Analysis

Types of Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not explicitly documented.

Common Reagents and Conditions:: Without precise information, we can only speculate on potential reagents and conditions. Common reagents for similar compounds include various organic and inorganic reagents, acids, bases, and catalysts.

Major Products:: The major products formed during reactions with N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide would depend on the specific reaction type. These could include derivatives, isomers, or functionalized analogs.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It may serve as a building block for designing novel molecules.

    Biology: Researchers might explore its interactions with biological targets.

    Medicine: Investigating its potential as a drug candidate or modulator.

    Industry: It could find use in materials science or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains undisclosed. Further research is necessary to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific comparisons are unavailable, we can highlight its uniqueness within the context of related compounds. Similar compounds include other sulfonamides, oxadiazoles, and phenyl derivatives.

Remember that this information is based on available data, and further studies may reveal additional insights

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C19H18ClN3O2/c1-12(2)11-17(24)21-16-6-4-3-5-15(16)19-22-18(23-25-19)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

VRDRJNPFCOQQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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